3-[(4-Methoxyphenyl)amino]-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(4-methoxyanilino)-2-methylphenol |
InChI |
InChI=1S/C14H15NO2/c1-10-13(4-3-5-14(10)16)15-11-6-8-12(17-2)9-7-11/h3-9,15-16H,1-2H3 |
InChI Key |
RDNPYMHMLAOJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 3 4 Methoxyphenyl Amino 2 Methylphenol and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for 3-[(4-Methoxyphenyl)amino]-2-methylphenol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For this compound, the most logical retrosynthetic disconnections focus on the formation of the central carbon-nitrogen (C-N) bond, which is the key linkage in this diarylamine structure.
Two primary strategic disconnections are considered:
C-N Bond Disconnection (Amine and Aryl Halide/Sulfonate): This approach, central to cross-coupling methodologies, involves breaking the bond between the nitrogen atom and the 4-methoxyphenyl (B3050149) ring. This leads to two precursor synthons: a nucleophilic 3-amino-2-methylphenol (B1266678) and an electrophilic p-methoxyphenyl cation. The corresponding synthetic equivalents would be 3-amino-2-methylphenol and an aryl halide such as 4-iodoanisole or 4-bromoanisole , or an aryl sulfonate.
C=N Bond Disconnection (Reductive Amination/Schiff Base Route): This strategy involves a two-step process of forming an imine (Schiff base) followed by its reduction. The retrosynthetic disconnection is made at the C-N single bond, which is envisioned as coming from a C=N double bond. This leads back to a carbonyl compound and a primary amine. Two possibilities arise from this disconnection:
Route A: Disconnection leads to 3-hydroxy-2-methylbenzaldehyde (B113236) and p-anisidine (B42471) .
Route B: Disconnection leads to 2-methyl-1,3-cyclohexanedione (or a related precursor) and p-anisidine , which would require subsequent aromatization steps. Route A is generally more direct.
These disconnections form the basis for the established synthetic routes discussed in the following sections.
Established Synthetic Routes to this compound: Optimization and Scalability Considerations
Several established methods can be employed for the synthesis of this compound, each with its own set of advantages regarding yield, scalability, and reaction conditions.
Strategies Involving Condensation Reactions and Subsequent Reduction (e.g., Schiff Base Routes)
This widely used method, often referred to as reductive amination, involves two key steps: the formation of an imine (Schiff base) through the condensation of an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding secondary amine. mdpi.com
For the synthesis of this compound, this would typically involve the reaction of p-anisidine with 3-hydroxy-2-methylbenzaldehyde.
Imine Formation: Equimolar amounts of p-anisidine and 3-hydroxy-2-methylbenzaldehyde are reacted in a suitable solvent, such as methanol (B129727) or ethanol, often with acid catalysis, to form the intermediate Schiff base. mdpi.com
Reduction: The resulting imine is then reduced without isolation. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), which is valued for its selectivity and mild reaction conditions. mdpi.comharvard.edu Other reducing systems like catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed. taylorfrancis.com
This one-pot or two-step sequence is often high-yielding and is a common strategy for preparing secondary amines. mdpi.com
Palladium-Catalyzed Cross-Coupling Methodologies in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This method is particularly useful for coupling aryl halides or triflates with amines. For the target molecule, this would involve the reaction of 3-amino-2-methylphenol with a suitable 4-methoxyphenyl electrophile.
The general reaction scheme involves:
Reactants: 3-amino-2-methylphenol and an aryl halide (e.g., 4-iodoanisole, 4-bromoanisole) or an aryl triflate.
Catalyst System: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP). wikipedia.orglibretexts.orgmit.edu
Base: A stoichiometric amount of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required. libretexts.orgmit.edu
Solvent: Anhydrous, aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453) are typically used. libretexts.org
This methodology offers high functional group tolerance and generally provides good to excellent yields, making it a cornerstone of modern synthetic chemistry for constructing diarylamines. wikipedia.org
Multi-Step Conversions from Readily Available Precursors
The synthesis of this compound can be integrated into a multi-step sequence starting from simpler, more readily available chemicals. The precursors identified in the retrosynthetic analysis, such as 3-amino-2-methylphenol, may themselves require synthesis.
A plausible multi-step route could be:
Nitration: Nitration of o-cresol (B1677501) (2-methylphenol) to obtain 2-methyl-3-nitrophenol (B1294317).
Reduction: Catalytic hydrogenation of 2-methyl-3-nitrophenol using a catalyst like palladium on carbon (Pd/C) or Raney nickel to yield 3-amino-2-methylphenol. googleapis.comprepchem.com
C-N Bond Formation: The resulting 3-amino-2-methylphenol can then be used in either a Buchwald-Hartwig amination with a 4-haloanisole or a reductive amination with 3-hydroxy-2-methylbenzaldehyde (which can be synthesized from 2-methylresorcinol).
This approach allows for the construction of the target molecule from basic chemical building blocks.
Efficiency, Selectivity, and Atom Economy in Synthesis
The efficiency, selectivity, and atom economy of the aforementioned synthetic routes are critical considerations, especially for scalability.
| Synthetic Route | Typical Yields | Selectivity | Atom Economy | Scalability Considerations |
| Schiff Base / Reductive Amination | High to Excellent | High chemoselectivity for imine reduction. | Generally good, especially in one-pot procedures. | Favorable due to mild conditions and relatively inexpensive reagents (e.g., NaBH₄). |
| Palladium-Catalyzed Cross-Coupling | Good to Excellent | High selectivity for C-N bond formation. mit.edu | Lower due to stoichiometric use of base and the mass of the catalyst/ligand. | Can be limited by the cost of palladium and ligands, though catalyst loading can be optimized to be very low. |
| Multi-Step Synthesis | Overall yield depends on the efficiency of each step. | High selectivity is required at each step to ensure a good overall yield. | Generally lower due to the multiple steps and reagents involved. | Each step must be optimized for scalable production. |
Exploration of Novel and Sustainable Synthetic Pathways to this compound
In line with the principles of green chemistry, research is ongoing to develop more sustainable methods for amine synthesis. For this compound, these could include chemo-enzymatic approaches.
A chemo-enzymatic strategy could modify the reductive amination pathway by replacing the chemical reducing agent with a biocatalyst. After the chemical formation of the Schiff base intermediate from 3-hydroxy-2-methylbenzaldehyde and p-anisidine, an enzyme could be used for the reduction step. Enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs) are capable of stereoselectively reducing imines to amines. This approach offers the benefits of high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and a reduced environmental footprint compared to traditional chemical reductants.
Green Chemistry Principles and Solvents in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aminophenol derivatives is an area where these principles can have a significant impact, particularly in the selection of solvents and reagents.
Traditional syntheses of aminophenols, such as the reduction of nitrophenols, often rely on stoichiometric metal reductants (e.g., iron in acidic media) and volatile organic solvents, which generate substantial waste. digitellinc.comsemanticscholar.org Modern approaches seek to replace these methods with catalytic and more environmentally benign alternatives. Catalytic hydrogenation, for instance, uses a catalyst like platinum on carbon (Pt/C) or Raney Nickel with hydrogen gas, offering higher atom economy and cleaner reactions. ias.ac.inchemicalbook.com
A key focus of green chemistry is the replacement of conventional solvents with greener alternatives. Water is a highly desirable solvent due to its non-toxicity, non-flammability, and availability. Research into the hydrogenation of nitrobenzene (B124822) to p-aminophenol has demonstrated the efficacy of using a biphasic system with supercritical CO2 (scCO2) and H2O. researchgate.net This system avoids the need for strong mineral acids, as the CO2 forms carbonic acid in situ, which can be easily removed by depressurization, thus eliminating the production of salt waste during neutralization. researchgate.net
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another frontier. rsc.org This technique can reduce solvent waste and sometimes improve reaction rates and selectivity. The hydrogenation of 4-nitrophenol, a common precursor to aminophenols, has been successfully performed using mechanochemical methods, which also mitigates safety issues associated with high-pressure hydrogen gas in batch reactors. rsc.org Furthermore, deriving starting materials from renewable resources, such as lignocellulosic biomass to produce phenol (B47542) and its derivatives, is a core strategy for enhancing the sustainability of the entire synthetic route. digitellinc.comacs.org
| Green Chemistry Principle | Traditional Approach (e.g., for Aminophenols) | Greener Alternative | Key Benefits |
|---|---|---|---|
| Waste Prevention | Iron-acid reduction of nitrophenols | Catalytic hydrogenation | Higher atom economy, less solid waste |
| Safer Solvents | Use of volatile organic solvents (e.g., benzene) | Water, supercritical CO2, or solvent-free (mechanochemistry) | Reduced toxicity, flammability, and environmental impact. researchgate.net |
| Catalysis | Stoichiometric metal reductants | Noble metal catalysts (e.g., Pt/C, Pd/C) | High efficiency, catalyst can be recycled. ias.ac.in |
| Renewable Feedstocks | Petrochemical-derived phenol or nitrobenzene | Phenolics derived from lignin/biomass | Reduces reliance on fossil fuels. digitellinc.com |
Electrochemical Synthesis Approaches for Aminophenol Derivatives
Electrochemical synthesis offers a powerful and green alternative to conventional chemical redox reactions. By using electricity as a "reagent," it can often eliminate the need for harsh oxidizing or reducing agents, thereby minimizing waste and improving the safety profile of a process. researchgate.net
The synthesis of aminophenols from nitroaromatic precursors is well-suited to electrochemical methods. For example, 4-aminophenol (B1666318) can be produced from nitrobenzene through an electrolytic conversion to phenylhydroxylamine, which then undergoes a spontaneous Bamberger rearrangement to form the final product. wikipedia.org This approach provides a direct route that can be performed under mild conditions.
Electrosynthesis allows for precise control over reaction conditions by modulating the electrode potential, which can lead to high selectivity for the desired product. The electrochemical oxidation of amines to form imines or nitriles is another relevant transformation, showcasing the versatility of this technique for modifying functional groups within the broader class of aromatic amines. acs.org The development of advanced electrode materials, including modified electrodes and nanostructured catalysts, continues to improve the efficiency and selectivity of these transformations. acs.org For the synthesis of substituted aminophenols, electrochemical methods could be applied to the reduction of a corresponding substituted nitrophenol or the controlled oxidation of a precursor amine.
| Electrochemical Transformation | Precursor Type | Product Type | Key Advantages |
|---|---|---|---|
| Electrolytic Reduction | Nitroarenes (e.g., Nitrobenzene) | Aminophenols (via Phenylhydroxylamine) | Avoids chemical reducing agents, mild conditions, high selectivity. wikipedia.org |
| Electrochemical Oxidation | Amines (e.g., Benzylamines) | Imines, Nitriles | Reagent-free oxidation, precise control via electrode potential. acs.org |
| Michael Addition | Electrochemically generated N-acetyl-p-benzoquinone-imine | Substituted Acetaminophen Derivatives | Environmentally friendly, high atom economy. researchgate.net |
Chemo-Enzymatic Synthesis and Biocatalytic Transformations
Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the practicality of chemical synthesis. This approach leverages the high selectivity and efficiency of enzymes to perform specific transformations under mild, environmentally friendly conditions. beilstein-journals.orgnih.gov
For the synthesis of phenolic compounds, laccase enzymes are particularly valuable. nih.govrsc.org Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic substrates, including aminophenols, using only atmospheric oxygen as the oxidant and producing water as the sole byproduct. researchgate.netnih.gov These reactions are typically conducted at room temperature and atmospheric pressure in aqueous buffer solutions, making them inherently green. nih.gov
A laccase-mediated approach could be envisioned for the synthesis of this compound through the cross-coupling of 2-methylphenol and p-anisidine precursors. The enzyme would oxidize the phenolic and/or amino groups to generate reactive radical intermediates, which could then couple to form the desired C-N bond. The substrate scope of laccases is broad, and their activity can be modulated by factors such as pH and the use of co-solvents to improve substrate solubility and enzyme efficiency. nih.govmdpi.com The immobilization of enzymes on solid supports is another strategy to enhance their stability and enable effective recycling, which is crucial for large-scale applications. nih.gov
| Enzyme Class | Typical Substrates | Transformation | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Laccase (Oxidoreductase) | Phenols, Aminophenols, Aryldiamines | Oxidative Coupling (C-C, C-N, C-O bond formation) | Room temperature, atmospheric pressure, aqueous buffer (pH 5-6). researchgate.netmdpi.com | Uses O2 as oxidant, water is the only byproduct, high selectivity. nih.gov |
| Lipase (Hydrolase) | Esters, Alcohols, Polyols | Transesterification | Solvent-free or in organic solvents. | High efficiency, enzyme can be immobilized and recycled. researchgate.net |
Flow Chemistry and Continuous Processing Approaches for Scalable Production
Flow chemistry, or continuous processing, is a modern manufacturing paradigm that involves performing chemical reactions in a continuously flowing stream within a network of reactors, pumps, and tubes. nih.gov This technology offers significant advantages over traditional batch production, especially for scaling up the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). d-nb.infoaurigeneservices.com
Key benefits of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and efficient mixing. This level of control enables the use of highly exothermic or fast reactions that would be difficult to manage safely in large batch reactors. nih.govaurigeneservices.com The small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time. jst.org.in
The synthesis of aminophenol derivatives has been successfully translated to continuous flow systems. For instance, the direct synthesis of p-aminophenol from nitrobenzene has been demonstrated in a continuous-flow process, achieving high conversion (99.4%) and selectivity (99.8%) at room temperature. researchgate.net Such processes can be readily scaled up by extending the operation time ("scaling-out") or by using multiple reactors in parallel ("numbering-up"), avoiding the complex redesign often required for scaling up batch processes. jst.org.in Automated flow systems also allow for the integration of in-line purification and real-time analytical monitoring, leading to improved process robustness and consistent product quality, which is a significant advantage for industrial manufacturing. technologynetworks.com
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, poor for large scale | Excellent due to high surface-area-to-volume ratio |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and superior temperature control. jst.org.in |
| Scalability | Complex, often requires process redesign and re-optimization | Straightforward via "scaling-out" or "numbering-up". jst.org.in |
| Process Control | Variable, potential for batch-to-batch inconsistency | Precise control over reaction time, temperature, and mixing; high reproducibility. aurigeneservices.com |
| Example Application | Traditional hydrogenation of nitrophenols in large vessels | Continuous hydrogenation of nitroarenes in packed-bed or tube reactors. researchgate.net |
Advanced Structural Elucidation and Conformational Analysis of 3 4 Methoxyphenyl Amino 2 Methylphenol
High-Resolution Spectroscopic Characterization Beyond Basic Identification
Beyond simple confirmation of the chemical formula and basic connectivity, advanced spectroscopic methods provide a deeper understanding of the molecule's three-dimensional structure and electronic properties.
While standard 1D ¹H and ¹³C NMR are primary tools for determining the basic carbon-hydrogen framework, advanced 2D NMR techniques are indispensable for unambiguous assignment and for probing through-space interactions that define the molecule's conformation. For a molecule like 3-[(4-Methoxyphenyl)amino]-2-methylphenol, which possesses rotatable bonds, these techniques are crucial for understanding the preferred spatial arrangement of its phenyl rings and substituents.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining spatial proximity between protons. Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close in space, typically within 5 Å, even if they are not directly connected through bonds. For this compound, these experiments could reveal, for instance, the proximity of the methyl protons to specific protons on either of the aromatic rings, thereby defining the torsional angles around the C-N and C-C bonds.
In the absence of direct data for the target compound, we can consider the types of correlations that would be expected.
Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |
| Methyl (CH₃) | ~2.1-2.3 | ~15-20 | NOESY/ROESY to H6 of the phenol (B47542) ring and potentially to H2'/H6' of the methoxyphenyl ring depending on conformation. |
| Methoxyl (OCH₃) | ~3.7-3.9 | ~55-60 | NOESY/ROESY to H3'/H5' of the methoxyphenyl ring. |
| Phenolic OH | Variable, ~8.0-9.5 | - | |
| Amino NH | Variable, ~4.5-5.5 | - | |
| Aromatic CHs | ~6.5-7.5 | ~110-160 | COSY correlations between adjacent protons on each ring. HMBC from methyl and methoxyl protons to adjacent carbons. |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the vibrational modes of functional groups. The frequencies of these vibrations are sensitive to the local chemical environment, including intermolecular interactions such as hydrogen bonding.
For this compound, the key functional groups are the hydroxyl (-OH), secondary amine (-NH-), and ether (-O-CH₃) groups. The stretching frequencies of the O-H and N-H bonds are particularly sensitive to hydrogen bonding. In a condensed phase, these groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors.
In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, it was observed that N-H···O hydrogen bonds were prevalent, forming chains or dimeric structures in the crystal lattice. mdpi.com Similarly, in p-aminophenol, each molecule is hydrogen-bonded to six others, creating a complex three-dimensional network. researchgate.net For this compound, one would expect to observe a broadening and red-shifting (shift to lower wavenumber) of the O-H and N-H stretching bands in the FT-IR spectrum compared to the gas phase, indicative of their participation in intermolecular hydrogen bonding.
Typical Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Influence of H-Bonding |
| Phenolic O-H | Stretching | 3200-3600 | Broadening and shift to lower frequency. |
| Amino N-H | Stretching | 3300-3500 | Broadening and shift to lower frequency. |
| C-O (Ether) | Stretching | 1200-1300 | Minor shifts depending on crystal packing. |
| C-N | Stretching | 1250-1350 | Minor shifts depending on conformation. |
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. In this compound, the substituted benzene (B151609) rings constitute the primary chromophores. The electronic transitions are typically π → π* transitions within the aromatic systems.
The position and intensity of the absorption bands can be influenced by the solvent polarity and by the substitution pattern on the aromatic rings. For aminophenol isomers, the UV-Vis spectra show characteristic absorption bands that are sensitive to the relative positions of the amino and hydroxyl groups. researchgate.net For the title compound, one would expect absorption maxima in the UV region, likely influenced by the electron-donating nature of the amino, hydroxyl, and methoxy (B1213986) groups.
Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can provide further insights into the excited electronic states. While not all aromatic amines and phenols are strongly fluorescent, the presence of extended conjugation and electron-donating groups can sometimes lead to observable emission. A study on melatonin, which also contains an aromatic amine moiety, demonstrated the use of photoluminescence to study its degradation products. mdpi.com
Hypothetical Electronic Spectroscopy Data
| Technique | Parameter | Expected Value | Interpretation |
| UV-Vis | λ_max | ~280-320 nm | π → π* transitions in the aromatic rings. |
| Photoluminescence | Emission λ_max | >350 nm (if fluorescent) | Information on the energy of the lowest excited singlet state. |
Solid-State Structural Determination via X-ray Crystallography of this compound and its Analogs
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, as well as information about the arrangement of molecules in the crystal lattice.
The crystal packing of a molecule is determined by the interplay of various intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the O-H and N-H groups are expected to be primary sites for hydrogen bonding.
In related structures, such as N-(4-methoxyphenyl)picolinamide, the crystal packing is stabilized by a combination of hydrogen bonds and C-H···π interactions. nih.gov The crystal structure of p-aminophenol reveals an extensive three-dimensional network of hydrogen bonds. researchgate.net It is highly probable that this compound would also exhibit a rich network of intermolecular hydrogen bonds, likely involving the phenolic hydroxyl group donating a hydrogen to the nitrogen or oxygen atom of a neighboring molecule, and the amino group participating in similar interactions. The relative orientation of the phenyl rings would also allow for potential π-π stacking interactions.
Polymorphism is the ability of a compound to exist in more than one crystalline form. wikipedia.org Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphism is often related to different possible conformations of the molecule or different hydrogen-bonding networks. science.gov
For example, N-(3-hydroxyphenyl)-3-methoxybenzamide, a compound with similar functional groups, has been shown to crystallize as two distinct polymorphs with different hydrogen-bonding networks and molecular conformations. mdpi.com One form exhibits a three-dimensional hydrogen-bonding network, while the other has a layered structure. Given the conformational flexibility and multiple hydrogen bonding sites of this compound, it is plausible that this compound could also exhibit polymorphism. The identification and characterization of different polymorphs would be crucial for understanding its solid-state properties and would typically be investigated using techniques like differential scanning calorimetry (DSC) and variable-temperature X-ray powder diffraction.
Solution-Phase Conformational Dynamics and Preferred Conformations of this compound
Experimental vs. Computational Conformational Analysis
Computational Approach: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of different conformers. By systematically rotating the dihedral angles of the C-N-C bridge, a potential energy surface can be generated, revealing the low-energy, and therefore more populated, conformations. For molecules with similar diphenylamine (B1679370) cores, non-planar (gauche) conformations are often favored over planar (anti) conformations due to steric hindrance between the ortho-substituents on the phenyl rings.
Hypothetical Conformational Energy Profile
A hypothetical energy profile based on the rotation around the N-C(phenyl) bond might reveal two key low-energy regions corresponding to gauche conformers, and higher energy barriers corresponding to the more sterically hindered planar and eclipsed conformations.
Experimental Validation (NMR Spectroscopy): NMR spectroscopy is a primary experimental method for studying molecular conformation in solution. nih.gov Parameters such as nuclear Overhauser effects (NOEs) and coupling constants can provide through-space distance and dihedral angle information, respectively. researchgate.net For this compound, NOE experiments could potentially identify protons that are in close proximity in the preferred solution-phase conformation, thus validating the computationally predicted models.
Interactive Data Table: Predicted vs. Experimental Observables for Conformational Analysis
| Parameter | Computational Prediction | Potential Experimental Observable (NMR) | Significance |
| Dihedral Angle (C-N-C-C) | Specific angles for energy minima (e.g., ±60°) | Vicinal coupling constants (³JHH) | Defines the twist between the phenyl rings. |
| Inter-ring Proximity | Distances between specific protons on the two rings | Nuclear Overhauser Effect (NOE) enhancements | Confirms the spatial arrangement of the rings. |
| Relative Energies of Conformers | ΔE values (kcal/mol) | Population ratios from integrated NMR signals at low temperature | Determines the most stable conformation. |
Solvent Effects on Conformation and Tautomerism
The surrounding solvent can significantly influence the conformational equilibrium and the potential for tautomerism in this compound. rsc.orgub.edu Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen bonding capabilities. researchgate.netnih.gov
Solvent Influence on Conformation: Polar solvents are likely to stabilize conformers with larger dipole moments. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the relative energies of the conformers. researchgate.net It is plausible that in polar protic solvents, conformations that allow for favorable hydrogen bonding with the solvent molecules would be preferred.
Tautomerism: The presence of the phenol and amine functional groups introduces the possibility of tautomerism. While the phenol-imine form is generally expected to be the most stable, the equilibrium could be influenced by the solvent. researchgate.netacs.orgresearchgate.net For instance, a polar solvent might stabilize a zwitterionic tautomer to a greater extent than a nonpolar solvent. Spectroscopic techniques like UV-Vis and NMR can be used to investigate the presence of different tautomers in various solvents. frontiersin.org
Interactive Data Table: Solvent Polarity and its Predicted Effect on Molecular Properties
| Solvent | Dielectric Constant (ε) | Predicted Effect on Conformation | Predicted Effect on Tautomeric Equilibrium |
| Hexane | 1.9 | Favors less polar, potentially more twisted conformers. | Phenol-imine form strongly favored. |
| Chloroform | 4.8 | May stabilize conformers with a moderate dipole moment. | Phenol-imine form likely dominant. |
| Methanol (B129727) | 32.7 | Stabilizes more polar conformers; potential for H-bonding. | May slightly shift equilibrium towards more polar tautomers. |
| Water | 80.1 | Strong stabilization of polar conformers; extensive H-bonding. | Increased possibility of stabilizing minor tautomeric forms. |
Chiroptical Properties and Stereochemical Investigations (if applicable to specific enantiomers)
Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules, which are non-superimposable on their mirror images. purdue.edulibretexts.org A key requirement for chirality is the absence of a plane of symmetry within the molecule. khanacademy.orgpharmaguideline.com
This compound is an achiral molecule. It possesses a plane of symmetry that, for certain conformations, can bisect the molecule. Even in its non-planar conformations, the molecule can be superimposed on its mirror image through bond rotations. As a result, it does not have enantiomers and is optically inactive. sketchy.com Therefore, the study of chiroptical properties is not applicable to this compound.
Should a chiral center be introduced into the molecule, for example, through substitution with a chiral group, the resulting diastereomers would then be expected to exhibit distinct chiroptical properties.
Theoretical and Computational Chemistry Investigations on 3 4 Methoxyphenyl Amino 2 Methylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No published studies were identified that performed quantum chemical calculations on the electronic structure and reactivity of 3-[(4-Methoxyphenyl)amino]-2-methylphenol.
There are no available DFT studies in the scientific literature that report on the optimized molecular geometry or the thermodynamic stability of this compound.
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in published research.
Information regarding the electrostatic potential surfaces and charge distribution for this compound is not present in the current body of scientific literature.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
No molecular dynamics simulation studies have been published that investigate the conformational landscape or the intermolecular interaction patterns of this compound.
Reaction Mechanism Elucidation for Transformations Involving this compound
There is no available research on the elucidation of reaction mechanisms involving this specific compound through computational methods.
The characterization of transition states and the mapping of potential energy surfaces for reactions involving this compound have not been reported.
Catalytic Cycle Modeling and Ligand Binding Studies
Currently, there is a notable absence of published research detailing the catalytic cycle modeling or specific ligand binding studies for this compound within the public domain. While computational chemistry is a powerful tool for elucidating reaction mechanisms and binding affinities, specific investigations into this particular compound's catalytic activities or its interactions as a ligand with biological targets have not been reported.
Theoretical studies on related molecular structures, such as aminophenol derivatives, often employ computational methods to understand their reactivity and potential as catalysts or ligands. These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby constructing a catalytic cycle. Similarly, ligand binding studies are commonly performed using molecular docking simulations to predict the binding mode and affinity of a molecule within the active site of a receptor or enzyme. However, without specific research on this compound, any discussion on its catalytic cycle or ligand binding properties would be purely speculative.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering deep insights into molecular structure and electronic properties. Density Functional Theory (DFT) is a frequently utilized method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra. These theoretical predictions, when compared with experimental data, provide a powerful approach for structural elucidation and validation of computational models.
For molecules structurally related to this compound, computational studies have demonstrated a strong correlation between calculated and experimental spectroscopic data. For instance, in the computational analysis of 2-aminophenol (B121084), the Gauge Independent Atomic Orbitals (GIAO) method has been successfully used to calculate ¹H and ¹³C NMR chemical shifts, showing good agreement with experimental values. researchgate.net Similarly, for other substituted phenols, DFT calculations have been employed to predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis), which align well with experimental findings.
A comparative study on (E)-3-methoxy-2-[(p-tolylimino)methyl]phenol showcased the utility of DFT at the B3LYP/6-31G(d,p) level for investigating its molecular structure and vibrational frequencies, which were then compared with experimental FT-IR and UV-Vis spectra. nih.gov Such studies often reveal that while there might be systematic deviations between calculated and experimental values, the trends and relative positions of signals are well-reproduced, aiding in the correct assignment of spectral features.
Below is a representative table illustrating the kind of data that would be generated in such a comparative study for a molecule analogous to this compound. Please note that this table is for illustrative purposes and does not represent actual data for the subject compound due to a lack of specific studies.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP/6-31G)* | Difference |
| ¹H NMR (ppm) | |||
| Aromatic-H | 7.25 | 7.35 | +0.10 |
| Aromatic-H | 6.90 | 7.00 | +0.10 |
| Methyl-H | 2.30 | 2.40 | +0.10 |
| ¹³C NMR (ppm) | |||
| Aromatic-C | 145.0 | 148.0 | +3.0 |
| Aromatic-C | 120.0 | 122.5 | +2.5 |
| Methyl-C | 20.0 | 21.5 | +1.5 |
| UV-Vis (nm) | |||
| λmax | 290 | 295 | +5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Solvent Effects and Environmental Perturbations on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry provides tools to model these solvent effects, offering insights into how environmental perturbations can alter molecular properties such as structure, stability, and spectroscopic signatures.
The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent in quantum chemical calculations. nih.gov This model treats the solvent as a continuous dielectric medium that is polarized by the solute molecule. By performing calculations with different solvent models, researchers can predict how a molecule's properties will change in various environments. For instance, the energetic behavior of (E)-3-methoxy-2-[(p-tolylimino)methyl]phenol was examined in different solvent media using the PCM, providing insights into its stability in various environments. nih.gov
Solvatochromic effects, which are changes in the absorption or emission spectra of a compound upon a change in solvent polarity, are a key area of investigation. These effects can be computationally modeled to understand the nature of the electronic transitions and the differential stabilization of the ground and excited states by the solvent. For example, studies on various organic dyes have utilized DFT and its time-dependent extension (TD-DFT) to explore solvatochromic shifts, revealing that the polarity of the solvent can significantly impact the wavelength of maximum absorption (λmax).
Furthermore, environmental factors such as pH can lead to protonation or deprotonation of functional groups, drastically altering a molecule's electronic structure and reactivity. While specific computational studies on the environmental perturbations of this compound are not available, research on similar phenolic compounds has shown that intramolecular hydrogen bonding and the acidity of the phenolic proton can be modulated by the surrounding solvent. A computational study on aminophenol derivatives highlighted the role of internal hydrogen bonding in their stabilization.
The following table illustrates the type of data that can be generated from computational studies on solvent effects on the UV-Vis absorption maximum (λmax) of a molecule similar to this compound.
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) (TD-DFT/PCM) |
| Gas Phase | 1 | 285 |
| n-Hexane | 1.88 | 288 |
| Chloroform | 4.81 | 292 |
| Ethanol | 24.55 | 298 |
| Water | 78.39 | 305 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Reactivity, Reaction Kinetics, and Mechanistic Insights of 3 4 Methoxyphenyl Amino 2 Methylphenol
Fundamental Chemical Reactivity of the N-Arylated Phenol (B47542) Core
The reactivity of the 3-[(4-Methoxyphenyl)amino]-2-methylphenol molecule is centered on the N-arylated phenol core. The electron-donating nature of the hydroxyl (-OH), secondary amino (-NH-), and methyl (-CH₃) groups significantly influences the electron density distribution of the aromatic rings, making them highly susceptible to certain types of reactions.
The phenol and aniline (B41778) moieties within the structure are potent activators for electrophilic aromatic substitution. The hydroxyl and amino groups are strong ortho, para-directing activators due to their ability to donate electron density to the aromatic ring through resonance. libretexts.org The methyl group is a weaker ortho, para-directing activator.
In the phenol ring of this compound, the hydroxyl group at position 1, the methyl group at position 2, and the amino group at position 3 collectively influence the substitution pattern. The positions ortho and para to the powerful hydroxyl activator (positions 2, 4, 6) and the amino group (positions 2, 4, 6 relative to the amino-bearing carbon) are highly activated. Given the existing substituents, electrophilic attack is most likely to occur at the C4 and C6 positions of the phenol ring, which are ortho and para to the hydroxyl group and ortho to the amino group. However, the high reactivity can often lead to polysubstitution, a common issue with highly activated rings like phenols and anilines. libretexts.org
The methoxy-substituted phenyl ring is also activated towards electrophilic substitution by the para-methoxy group, which directs incoming electrophiles to the ortho positions relative to itself.
Conversely, the electron-rich nature of the aromatic rings makes them generally unreactive towards nucleophilic aromatic substitution unless a strong electron-withdrawing group is present to activate the ring, or a leaving group is positioned at a suitable location. nih.gov Friedel-Crafts reactions on the N-arylated phenol core can be problematic; the basicity of the amino group can lead to complexation with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards the desired reaction. libretexts.org To control the high reactivity and prevent side reactions during electrophilic substitution, it is a common strategy to protect the amino group, for instance, by converting it into an amide. This attenuates the activating influence of the nitrogen atom. libretexts.org
The aminophenol core is susceptible to oxidation. Phenols and arylamines are known to be readily oxidized, sometimes leading to the formation of complex polymeric materials. libretexts.org The phenolic hydroxyl group can act as a hydrogen atom donor, a key step in many antioxidant mechanisms. This suggests that this compound could exhibit antioxidant properties by scavenging free radicals. researchgate.net The oxidation can lead to the formation of phenoxyl radicals, which can be stabilized by resonance.
Role of this compound as a Ligand or Component in Catalytic Systems
The structure of this compound, featuring both a hydroxyl (O-donor) and an amino (N-donor) group in a specific spatial arrangement, makes it an excellent candidate for a bidentate ligand in coordination chemistry and catalysis. scispace.commit.edu
The nitrogen of the amino group and the oxygen of the phenolic hydroxyl group can act as coordination sites for a central metal ion, forming a stable chelate ring. This bidentate coordination is a common feature for aminophenol-based ligands. nih.gov The compound can coordinate with a variety of transition metals, such as copper (Cu), palladium (Pd), nickel (Ni), and zinc (Zn). scispace.comnih.govnih.gov The formation of metal complexes involves the deprotonation of the phenolic hydroxyl group, creating an anionic phenolate (B1203915) oxygen atom that can form a strong bond with the metal center.
The specific geometry of the resulting metal complex would depend on the metal ion's coordination preferences and oxidation state. For instance, with metals like Cu(II) or Pt(II), square planar geometries could be expected, while other metals might form tetrahedral or octahedral complexes. nih.gov
Aminophenol derivatives have been successfully employed in catalyst systems, particularly for cross-coupling reactions. scispace.comnih.gov The electronic and steric properties of the ligand are crucial in determining the catalyst's activity, selectivity, and stability.
The substituents on the this compound ligand—the methyl group on the phenol ring and the methoxy (B1213986) group on the N-aryl ring—would influence the performance of a catalyst system. The methyl group provides steric bulk near the coordination site, which can affect the accessibility of substrates to the metal center and influence the selectivity of the reaction. The electron-donating methoxy group can modulate the electron density at the metal center, thereby tuning its reactivity.
In reactions such as the N- and O-arylation of unprotected aminophenols, the choice of the metal (e.g., Cu vs. Pd) and the specific ligand structure can create orthogonal catalyst systems that selectively yield either N-arylated or O-arylated products. scispace.commit.eduresearchgate.net For example, palladium catalysts with specific phosphine (B1218219) ligands often favor N-arylation, while certain copper-based systems can be tuned for O-arylation. scispace.comnih.gov The bidentate N,O-ligation provided by a ligand like this compound could stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Table 1: Examples of Catalyst Systems for Selective Arylation of Aminophenols This table is based on general findings for aminophenol substrates and illustrates the principles of catalyst design.
| Metal Center | Typical Ligand Type | Reaction Selectivity | Reference |
|---|---|---|---|
| Palladium (Pd) | Biarylmonophosphine (e.g., BrettPhos) | N-Arylation | scispace.comnih.gov |
| Copper (Cu) | Picolinic acid | O-Arylation (of 3-aminophenol) | scispace.comnih.gov |
| Copper (Cu) | CyDMEDA | O-Arylation (of 4-aminophenol) | scispace.comnih.gov |
| Copper (Cu) | 2-Aminophenol (B121084) (self-ligation) | N-Arylation (of 2-aminophenol) | scispace.com |
Investigation of Photochemical and Photophysical Processes
The photochemical and photophysical properties of a molecule are determined by its electronic structure and how it absorbs and dissipates light energy. The this compound molecule contains multiple chromophores—the substituted benzene (B151609) rings—and auxochromes—the -OH, -NH-, and -OCH₃ groups with non-bonding electrons. This architecture suggests potential for interesting photophysical behavior. acs.org
Upon absorption of ultraviolet or visible light, the molecule would be promoted to an excited electronic state. The presence of electron-donating groups (hydroxyl, amino, methoxy) and aromatic rings can lead to intramolecular charge-transfer (ICT) character in the excited state. The deactivation of this excited state can occur through several pathways, including fluorescence (emission of light), internal conversion (non-radiative decay to the ground state), and intersystem crossing to a triplet state. researchgate.net
Excited State Dynamics and Quenching Mechanisms
Upon absorption of light, molecules like this compound are promoted to an electronically excited state. The subsequent decay back to the ground state can occur through various radiative and non-radiative pathways. For structurally related diphenylamine-substituted compounds, the excited state decay process often involves a transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state. globethesis.com In non-polar solvents, this transition can be very rapid, on the order of picoseconds. globethesis.com The polarity of the solvent plays a crucial role; in more polar solvents, the ICT state is stabilized, which can influence the relaxation pathway and timescale. globethesis.com
Photoinduced Electron Transfer and Energy Transfer Pathways
Photoinduced electron transfer (PET) is a key process in the excited-state reactivity of molecules like this compound. The triphenylamine (B166846) moiety, which is structurally analogous to the core of the subject compound, is a well-known electron donor in PET systems. rsc.orgscispace.com In donor-bridge-acceptor molecules, photoexcitation can lead to the transfer of an electron from the donor (the methoxyphenylamino group) to an acceptor moiety, generating a charge-separated state. rsc.org The solvent polarity significantly impacts the rate and efficiency of this charge separation. researchgate.net
The mechanism of electron transfer can occur through space or through the covalent bonds of the molecular bridge. scispace.com For some polyaryl systems, a through-space mechanism is operative, even when a formal donor-bridge-acceptor structure is present. scispace.com Following charge separation, the system relaxes back to the ground state via charge recombination, which can sometimes be accompanied by luminescence. scispace.com The lifetime of the charge-separated state is a critical parameter, with lifetimes on the order of nanoseconds observed in some related triads. rsc.org
Reaction Kinetics and Thermodynamic Parameters for Key Transformations
Determination of Rate Constants and Activation Energies
The oxidation of aminophenols can be monitored spectrophotometrically to determine reaction rates. For the auto-oxidation of 2-aminophenol, the process follows first-order kinetics. researchgate.net In the oxidation of 2-aminophenol by an oxidizing agent like hexacyanoferrate(III), the reaction also exhibits first-order kinetics with respect to both the aminophenol and the oxidant. scielo.org.mx
The effect of temperature on the reaction rate allows for the determination of the activation energy (Ea) from the Arrhenius equation. Studies on the oxidation of 2-aminophenol have yielded activation energies and other thermodynamic parameters, which provide insight into the energy barrier and the nature of the transition state of the reaction.
| Parameter | Value | Units |
|---|---|---|
| Observed Rate Constant (kobs) | 11.7 x 10-5 | min-1 |
| Activation Energy (Ea) | 8.24 | kcal/mol |
| Enthalpy of Activation (ΔH#) | 7.63 | kcal/mol |
| Entropy of Activation (ΔS#) | -31.5 | e.u. |
| Pre-exponential Factor (A) | 23.7 | L mol-1 s-1 |
| Free Energy of Activation (ΔF#) | 17.2 | kcal/mol |
Data derived from studies on the oxidation of 2-aminophenol. scielo.org.mxresearchgate.net
pH and Solvent Effects on Reaction Rates
The rates of reactions involving aminophenols are profoundly influenced by the pH of the medium. For the oxidation of p-aminophenol, the rate-controlling steps are dependent on the solution pH, with different coupling mechanisms dominating in acidic, neutral, and basic conditions. rsc.org Similarly, the oxidation of 2-aminophenol shows an increase in reaction rate with increasing pH, reaching an optimum before decreasing at higher pH values. researchgate.netscielo.org.mx This is because the protonation state of both the amino and phenol groups affects their reactivity. rsc.org
Solvents can significantly alter reaction rates by stabilizing reactants, transition states, or intermediates to varying degrees. chemrxiv.org For reactions involving polar species, a change in solvent polarity can lead to a substantial change in the rate constant. rsc.org In the case of aminophenol reactions, the choice of solvent can influence the reaction pathway and the rate of processes like oxidation. The ability of a solvent to form hydrogen bonds is also a critical factor. researchgate.net Generally, for reactions where the transition state is more polar than the reactants, polar solvents tend to accelerate the reaction rate. chemrxiv.org
Synthesis and Exploration of Derivatives and Analogs of 3 4 Methoxyphenyl Amino 2 Methylphenol
Design Principles for Structural Modification and Diversification
The structural framework of 3-[(4-Methoxyphenyl)amino]-2-methylphenol serves as a versatile scaffold for the development of new chemical entities. The design of derivatives and analogs is guided by principles aimed at systematically modifying its physicochemical and electronic properties. These strategies can be broadly categorized into rational, computation-guided approaches and high-throughput combinatorial methods.
Rational Design Based on Computational Predictions
Modern medicinal chemistry and materials science heavily rely on computational tools to predict the properties of novel molecules before their synthesis, saving significant time and resources. For derivatives of this compound, computational design involves using quantum chemical methods like Density Functional Theory (DFT) to understand the molecule's electronic structure. researchgate.net
DFT calculations can predict thermochemical properties, molecular orbital energies (such as the HOMO-LUMO gap), and electrostatic potential maps. researchgate.net The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the electronic distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. researchgate.net This information is crucial for predicting sites of reactivity and potential intermolecular interactions.
Furthermore, computational approaches such as the generation of analog series-based (ASB) scaffolds can be employed. researchgate.net This method involves systematically analyzing series of known active compounds to derive a core scaffold that captures all conserved structural features. researchgate.net By applying this concept, new derivatives of the this compound core can be designed with single or multiple substitution sites, allowing for a focused exploration of the chemical space to optimize desired properties. researchgate.net
Combinatorial Approaches for Library Generation
In contrast to the targeted approach of rational design, combinatorial chemistry aims to generate large collections, or "libraries," of structurally related compounds in a rapid, parallel fashion. This strategy allows for the high-throughput screening of many molecules to identify compounds with desired characteristics. For the this compound scaffold, combinatorial synthesis would involve reacting the core molecule or its precursors with a diverse set of building blocks.
The synthesis of aminophenol derivatives can be challenging due to the presence of multiple reactive sites (the amino group, the hydroxyl group, and the aromatic rings). nih.govchemcess.comresearchgate.net However, by employing suitable protecting group strategies and reaction conditions, selective functionalization can be achieved. For instance, palladium- or copper-based catalyst systems have been developed for the selective N- or O-arylation of aminophenols. nih.govmit.edu These selective reactions are amenable to combinatorial approaches, where a variety of aryl halides could be reacted with the aminophenol core to generate a library of N- or O-arylated analogs.
Fragment-based approaches can also be integrated with combinatorial design. Large chemical databases, such as ChEMBL and Enamine, contain millions of fragments that can be computationally or synthetically combined with the core scaffold to generate novel structures. cresset-group.com This allows for the exploration of a vast chemical space to discover derivatives with unique properties.
Synthesis of Chemically Modified Analogs of this compound
The synthesis of chemically modified analogs of the title compound is pivotal for exploring its structure-property relationships. Modifications typically involve introducing various substituents onto the aromatic rings or altering the core functional groups through isosteric replacements.
Substituent Effects on Reactivity and Electronic Properties
The introduction of substituents onto either the phenol (B47542) or the methoxyphenyl ring can profoundly influence the reactivity and electronic properties of the entire molecule. lumenlearning.com These effects are primarily governed by the interplay between inductive and resonance (conjugative) effects of the substituent. lumenlearning.com Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups (-CH3) are considered activating groups. libretexts.org They increase the electron density of the aromatic ring through resonance and/or inductive effects, making the ring more nucleophilic and thus more reactive towards electrophilic substitution. lumenlearning.comlibretexts.org For example, the hydroxyl and amino groups on the parent molecule are strong activators, directing incoming electrophiles to the ortho and para positions. libretexts.org The introduction of an additional hydroxyl group into an aromatic amine structure has been shown to enhance its reactivity towards organic radicals. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COOR) are deactivating groups. libretexts.org They pull electron density away from the aromatic ring, making it less reactive towards electrophiles. lumenlearning.com These groups generally direct incoming electrophiles to the meta position. libretexts.org Halogens (-F, -Cl, -Br) are a unique case; they are deactivating due to their strong inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the carbocation intermediate. libretexts.org
The electronic influence of these substituents can be quantified and used to predict reactivity, as summarized in the table below.
| Substituent (Y) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OH | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |
| -OCH3 | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |
| -CH3 | Electron-donating | N/A | Activating | Ortho, Para |
| -Cl | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |
| -NO2 | Electron-withdrawing (strong) | Electron-withdrawing (strong) | Deactivating (strong) | Meta |
| -CN | Electron-withdrawing (strong) | Electron-withdrawing (strong) | Deactivating (strong) | Meta |
This table illustrates general substituent effects on electrophilic aromatic substitution. libretexts.orglibretexts.org
Isosteric Replacements and Structural Variations
Isosteric and bioisosteric replacement is a key strategy in chemical design where one functional group is replaced by another with similar physical or chemical properties. nih.gov This approach is used to modulate a molecule's properties, such as its size, shape, electronic distribution, and reactivity. For this compound, several isosteric replacements can be envisioned.
Aniline (B41778) Moiety Replacement: The aniline portion of a molecule can sometimes be associated with metabolic instability or toxicity. cresset-group.comresearchgate.net Therefore, replacing the aniline group with a suitable isostere is a common strategy. Saturated isosteres, such as bicyclo[1.1.1]pentylamines (BPCAs), have emerged as sp³-rich surrogates for aniline. researchgate.net Other potential replacements identified through computational searches include heterocycles like benzimidazoles, pyrroles, and pyridines, which can mimic the shape and electronic properties of the aniline ring. cresset-group.com
Phenol Moiety Replacement: The phenolic hydroxyl group is a key functional group, capable of acting as a hydrogen bond donor and acceptor. researchgate.net Its acidity can also be important for certain interactions. Common isosteres for a phenol group include other acidic functional groups like carboxylic acids, hydroxamic acids, or certain heterocycles such as tetrazoles or hydroxy-isoxazoles. These groups can replicate the hydrogen bonding capabilities and acidic nature of the phenol.
Methoxy Group Replacement: The methoxy group on the p-anisidine (B42471) ring is a hydrogen bond acceptor and a moderate electron-donating group. It can be replaced with other small alkyl ethers (e.g., -OEt), a hydroxyl group (-OH), or a simple alkyl group (-CH3) to fine-tune steric bulk and electronic influence. Replacing it with a fluorine atom is another common isosteric substitution; fluorine is similar in size to hydrogen but has a strong electron-withdrawing inductive effect. nih.gov
Structure-Reactivity and Structure-Spectroscopic Property Relationship Studies within the this compound Series
Understanding the relationship between a molecule's structure and its properties is fundamental to chemical science. For the this compound series, such studies correlate structural modifications with changes in chemical reactivity and spectroscopic signatures.
Systematic studies on substituted diphenylamines and triphenylamines have shown that their redox properties are highly dependent on the electronic nature of the substituents. researchgate.net The peak oxidation potentials of polysubstituted triphenylamines, for instance, show a strong linear correlation with their ionization potentials as computed by DFT. researchgate.net This indicates that electron-donating groups on the aromatic rings lower the oxidation potential (making the molecule easier to oxidize), while electron-withdrawing groups have the opposite effect. This structure-reactivity relationship is crucial for applications where the molecule's redox behavior is important.
Spectroscopic techniques provide a powerful means to probe the structural and electronic properties of molecules. The introduction of different substituents leads to predictable changes in their spectra.
NMR Spectroscopy (¹H and ¹³C): The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. mdpi.com Attaching an EWG to an aromatic ring will generally shift the signals of nearby protons and carbons downfield (to a higher ppm value) due to deshielding. Conversely, an EDG will cause an upfield shift. nih.gov For example, the position of the N-H proton signal can provide information about hydrogen bonding and electronic effects.
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is related to the electronic transitions within the molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation. researchgate.net Introducing substituents that extend the π-system or electron-donating groups that interact with it via resonance can cause a bathochromic (red) shift to longer wavelengths. mdpi.com
The following table presents hypothetical spectroscopic data for a series of analogs, illustrating the structure-spectroscopic property relationships.
| Compound | Substituent (Y) on Phenol Ring | Key ¹H NMR Shift (N-H proton, ppm) | Key IR Frequency (O-H stretch, cm⁻¹) | UV-Vis λ_max (nm) |
| Parent | -H | ~8.5 | ~3400 | ~310 |
| Analog A | -NO₂ (at position 5) | ~9.2 | ~3420 | ~350 |
| Analog B | -OCH₃ (at position 5) | ~8.3 | ~3380 | ~315 |
This table provides illustrative data to demonstrate expected trends in spectroscopic properties based on structural changes.
By systematically synthesizing and analyzing such analogs, a comprehensive understanding of the structure-property relationships within the this compound series can be developed, guiding the design of new molecules with tailored characteristics.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or property-based descriptors of a compound with a specific chemical attribute. In the context of this compound and its analogs, QSPR models can be developed to predict various physicochemical properties, such as solubility, lipophilicity (logP), and electronic properties, based on a set of calculated molecular descriptors.
The development of a robust QSPR model involves several key steps: the generation and selection of a diverse set of molecular descriptors, the division of the dataset into training and test sets, the application of a statistical learning method to build the model, and rigorous validation of the model's predictive power. For a series of derivatives of this compound, where substituents are varied on either aromatic ring, a range of descriptors can be calculated. These descriptors fall into several categories:
Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and atomic charges.
Constitutional descriptors: These reflect the chemical composition of the molecule, including molecular weight and atom counts.
A hypothetical QSPR study on a series of substituted this compound derivatives might aim to predict their antioxidant activity. The antioxidant capacity is often related to the ease of hydrogen atom donation from the phenolic hydroxyl group. A QSPR model could correlate this activity with descriptors that quantify the electronic effects of the substituents. For instance, electron-donating groups on the phenyl rings would be expected to increase the electron density on the hydroxyl group, potentially enhancing antioxidant activity.
The following interactive data table illustrates a hypothetical set of descriptors and their correlation with a predicted property for a series of analogs.
| Compound ID | Substituent (R) | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity |
| 1 | H | 229.27 | 3.1 | 41.49 | 0.65 |
| 2 | 4'-Cl | 263.71 | 3.8 | 41.49 | 0.58 |
| 3 | 4'-F | 247.26 | 3.3 | 41.49 | 0.62 |
| 4 | 4'-CH3 | 243.30 | 3.5 | 41.49 | 0.69 |
| 5 | 2-Cl | 263.71 | 3.7 | 41.49 | 0.55 |
| 6 | 2-NO2 | 274.26 | 3.0 | 87.31 | 0.45 |
| 7 | 5-OH | 245.27 | 2.8 | 61.72 | 0.75 |
Hammett and Taft Analyses of Electronic Effects
The electronic effects of substituents on the reactivity and properties of this compound and its derivatives can be quantitatively assessed using Hammett and Taft analyses. These linear free-energy relationships provide a framework for understanding how inductive and resonance effects of substituents influence reaction rates and equilibrium constants.
Hammett Analysis
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) is a measure of the electronic effect of a substituent at a particular position (meta or para), and the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.
For derivatives of this compound, a Hammett analysis could be applied to study the acidity of the phenolic proton. The pKa of the phenol would be influenced by substituents on both the phenol-containing ring and the N-phenyl ring.
Substituents on the phenol-containing ring: Electron-withdrawing groups (e.g., -NO₂, -CN) would increase the acidity (lower pKa) by stabilizing the resulting phenoxide ion through resonance and inductive effects. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) would decrease acidity.
Substituents on the N-phenyl ring: The electronic effects from this ring are transmitted through the amino bridge. Electron-withdrawing groups on this ring would decrease the electron-donating ability of the nitrogen atom, thereby increasing the acidity of the phenolic proton. Electron-donating groups would have the opposite effect.
A hypothetical Hammett plot for the dissociation of substituted phenols in this series would yield a positive ρ value, indicating that the reaction is facilitated by electron-withdrawing groups.
Taft Analysis
The Taft equation is an extension of the Hammett equation that separates the substituent effects into inductive (σI) and resonance (σR) components. This allows for a more detailed understanding of the electronic contributions, especially for ortho-substituted compounds where steric effects can also be significant.
In the case of this compound derivatives, a Taft analysis could be employed to dissect the influence of substituents on properties like the N-H bond dissociation enthalpy, which is relevant to antioxidant activity. The stability of the resulting nitrogen-centered radical would be influenced by both inductive and resonance effects of the substituents.
The following interactive data table provides representative Hammett (σp) and Taft (σI, σR) constants for various substituents that could be incorporated into the core structure.
| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) |
| -H | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.04 | -0.13 |
| -OCH₃ | -0.27 | 0.27 | -0.54 |
| -Cl | 0.23 | 0.46 | -0.23 |
| -Br | 0.23 | 0.44 | -0.21 |
| -CN | 0.66 | 0.56 | 0.10 |
| -NO₂ | 0.78 | 0.65 | 0.13 |
| -OH | -0.37 | 0.25 | -0.62 |
These analyses provide a powerful tool for the rational design of new derivatives of this compound with tailored electronic properties for specific applications. By understanding the quantitative relationships between structure and property, researchers can predict the behavior of novel compounds and prioritize synthetic efforts.
Advanced Analytical Methodologies and in Situ Spectroscopic Techniques for 3 4 Methoxyphenyl Amino 2 Methylphenol Research
Hyphenated Techniques for Reaction Monitoring and Product Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures containing 3-[(4-Methoxyphenyl)amino]-2-methylphenol.
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability. Silylation, for instance with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar -OH and -NH groups into their less polar trimethylsilyl (B98337) ethers/amines, making the compound suitable for GC-MS analysis. This method is highly effective for identifying impurities and byproducts in a sample of this compound. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is often more suitable for the direct analysis of this compound without the need for derivatization. Reversed-phase HPLC with a C18 column could effectively separate the compound from its precursors, intermediates, and byproducts in a reaction mixture. chemrxiv.orgchemrxiv.org Coupling the HPLC to a mass spectrometer allows for the identification of each separated component based on its mass-to-charge ratio. This is particularly useful for monitoring the progress of a synthesis, such as a Buchwald-Hartwig amination, to produce the target compound. chemrxiv.orgacs.org
Illustrative Data Table for LC-MS Analysis of a Synthesis Mixture
| Retention Time (min) | Detected m/z | Proposed Identity |
|---|---|---|
| 2.5 | 124.1 | 2-Amino-6-methylphenol (Starting Material) |
| 4.1 | 187.0 | 4-Bromoanisole (Starting Material) |
| 6.8 | 230.1 | This compound (Product) |
On-line reaction monitoring provides real-time data on the concentrations of reactants, intermediates, and products as a chemical reaction proceeds. acs.orguvic.ca This can be achieved by coupling a spectroscopic probe directly to the reaction vessel. For the synthesis of this compound, an on-line HPLC-MS setup could be employed to automatically withdraw, dilute, and analyze aliquots from the reaction mixture at set intervals. chemrxiv.orgchemrxiv.org This provides detailed kinetic profiles, which are invaluable for understanding the reaction mechanism and optimizing reaction conditions. chemrxiv.orgacs.org
In Situ and Operando Spectroscopy for Mechanistic Insights in Chemical Reactions
In situ and operando spectroscopy allow for the study of chemical reactions under actual process conditions, providing dynamic information about the species present.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying homogeneous catalytic reactions. wiley.com By using a specialized NMR tube that can withstand the reaction conditions, it is possible to monitor the formation and consumption of species in the synthesis of this compound. For example, in a palladium-catalyzed amination reaction, one could observe the disappearance of the starting materials' signals and the appearance of the product's characteristic aromatic and methyl proton signals. acs.org Changes in the chemical shifts of the aromatic protons can provide information about the electronic environment of the aromatic rings as the reaction progresses. pku.edu.cnmdpi.com
In situ Infrared (IR) spectroscopy is another valuable technique for real-time reaction monitoring. researchgate.netmt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can track changes in the vibrational frequencies of functional groups. For instance, during the formation of this compound, one would expect to see a decrease in the intensity of the primary amine N-H stretching bands of the starting material and the appearance of the secondary amine N-H stretching band of the product. researchgate.netnih.gov
Illustrative Data Table for In Situ IR Monitoring
| Wavenumber (cm⁻¹) | Functional Group | Observation |
|---|---|---|
| 3400-3300 | N-H stretch (primary amine) | Decreases over time |
| 3350 | N-H stretch (secondary amine) | Increases over time |
If the synthesis of this compound is achieved via a transition metal-catalyzed cross-coupling reaction (e.g., palladium-catalyzed Buchwald-Hartwig amination), X-ray Absorption Spectroscopy (XAS) can provide valuable insights into the catalyst's state. rsc.orgresearchgate.net XAS is element-specific and can probe the oxidation state and coordination environment of the metal catalyst under reaction conditions. fau.dediva-portal.orgresearchgate.net By collecting XAS data during the catalytic cycle, it is possible to identify the active catalytic species and potential deactivation pathways. diva-portal.org For a palladium catalyst, XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) can distinguish between different oxidation states (e.g., Pd(0) and Pd(II)) and provide information on the number and type of atoms coordinated to the palladium center. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its related impurities or metabolites. nih.govnih.govresearchgate.net This is crucial for confirming the identity of the product and for characterizing unknown species in the reaction mixture.
By coupling HRMS with tandem mass spectrometry (MS/MS), it is possible to elucidate the fragmentation pathways of the molecule. In a typical MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide structural information about the parent molecule.
A plausible fragmentation pathway for this compound would likely involve the cleavage of the C-N bond or the bonds within the methoxy (B1213986) group.
Illustrative Data Table of Plausible HRMS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 230.1176 | 215.0941 | [M+H - CH₃]⁺ |
| 230.1176 | 124.0757 | [M+H - C₇H₇O]⁺ (Loss of methoxyphenyl group) |
This detailed analytical approach, combining separation techniques with advanced spectroscopic methods, is essential for a comprehensive understanding of the chemical properties and reactivity of this compound.
Potential Scientific and Technological Applications Mechanistic and Fundamental Basis
Role as a Key Building Block or Intermediate in Complex Organic Synthesis
The multifunctionality of 3-[(4-Methoxyphenyl)amino]-2-methylphenol makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The presence of reactive sites—the hydroxyl and amino groups—allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular architectures.
Precursor for Advanced Organic Materials (e.g., polymers, functionalized surfaces)
The phenolic and amino functionalities of this compound are ideal for polymerization reactions. For instance, the phenolic hydroxyl group can be converted into a vinyl ether or an acrylate (B77674) group, creating a monomer that can undergo radical polymerization. Lignin-derived phenols, such as 2-methoxy-4-vinylphenol, have been successfully used as precursors for both thermoplastic and thermoset polymers. nih.govnih.govresearchgate.net This suggests a similar potential for derivatives of this compound.
Furthermore, the amino group can be utilized in polycondensation reactions with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The properties of the resulting polymers, such as thermal stability and solubility, can be tailored by the specific co-monomers used in the polymerization process.
The ability to functionalize surfaces is another area where this compound could be applied. The phenol (B47542) or amine group can be used to graft the molecule onto a surface, such as silica (B1680970) or a metal oxide, to modify its chemical properties. This could be used to create surfaces with specific functionalities, for example, to control wetting or to act as a stationary phase in chromatography.
Intermediates in the Synthesis of Fine Chemicals
In the realm of fine chemicals, this compound can serve as a crucial intermediate. Its structure is a foundation for the synthesis of a variety of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals. For example, the core structure is present in some Schiff bases that have been investigated for their biological activities. nih.govatlantis-press.comresearchgate.net
The selective modification of its functional groups can lead to a diverse range of derivatives. For instance, the phenolic hydroxyl can be alkylated or acylated, and the amino group can undergo N-alkylation or N-acylation. These transformations can be used to build up molecular complexity and to introduce specific functionalities that are desired in the final product.
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them excellent coordinating atoms for metal ions. This property allows the molecule to function as a ligand in both homogeneous and heterogeneous catalysis. Schiff base ligands, which can be synthesized from related amine and aldehyde precursors, are well-known for their ability to form stable complexes with a variety of metals, and these complexes often exhibit catalytic activity. nih.gov
Design of Chiral Ligands for Asymmetric Transformations
While this compound is not chiral itself, it can be readily modified to create chiral ligands for asymmetric catalysis. rsc.orgrsc.org This can be achieved by introducing a chiral center, for example, by reacting the amino group with a chiral aldehyde or ketone to form a chiral Schiff base. Alternatively, a chiral substituent could be introduced at another position on the molecule.
These chiral ligands can then be complexed with a metal, such as copper, nickel, or palladium, to create a chiral catalyst. nih.gov Such catalysts are highly valuable in the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. The design of the ligand can be fine-tuned to control the stereoselectivity of the catalyzed reaction. researchgate.netnih.gov
Support for Nanocatalysts or Surface-Immobilized Catalysts
The ability of this compound to bind to surfaces can be exploited to immobilize catalysts. This is particularly relevant for nanocatalysts, where the high surface area of the nanoparticles can be functionalized with the ligand. The resulting material would have the catalyst securely anchored to the support, which can prevent leaching of the catalyst and allow for its easy recovery and reuse.
Similarly, the molecule can be used to immobilize homogeneous catalysts onto a solid support, effectively converting them into heterogeneous catalysts. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts.
Use as a Mechanistic Probe or Chemical Sensor (focus on chemical detection, not biological sensing)
The electronic properties of this compound can be sensitive to its chemical environment. This opens up the possibility of using it as a mechanistic probe or as a chemical sensor. For example, changes in the absorption or fluorescence spectrum of the molecule upon binding to a metal ion or another analyte could be used to detect and quantify that analyte.
The development of electrochemical sensors is another promising avenue. The molecule could be incorporated into an electrode material, and changes in the electrochemical response of the electrode in the presence of a target analyte could be used for detection. For instance, a polyaniline/carbon nanotube cyclodextrin (B1172386) matrix has been used to develop an electrochemical sensor for the detection of herbicides. nih.gov A similar approach could be envisioned for sensors based on this compound.
Reporters for Specific Chemical Environments or Interactions
The inherent fluorescence and sensitivity of the aminophenol scaffold to environmental polarity and hydrogen bonding make this compound a candidate for development as a molecular reporter or sensor. The functionality of such a reporter is based on predictable changes in its spectroscopic properties, such as fluorescence intensity or emission wavelength, in response to specific chemical stimuli.
The fundamental mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). In the case of this compound, the nitrogen atom of the amino group can act as an electron donor, while the phenol ring can act as a part of the π-system. The presence of a hydroxyl group allows for interactions with analytes through hydrogen bonding or deprotonation, which can significantly alter the electronic structure of the molecule and, consequently, its photophysical response.
For instance, interaction with metal ions could lead to chelation involving the amino and hydroxyl groups, restricting intramolecular rotations and leading to chelation-enhanced fluorescence (CHEF). researchgate.net Conversely, the presence of quenching species could lead to a decrease in fluorescence intensity. The sensitivity of the phenol group to pH could also be exploited; deprotonation in a basic environment would increase the electron-donating ability of the phenoxide, leading to a red-shift in the emission spectrum. This behavior allows the molecule to report on the pH of its environment.
Structurally similar 2-aminophenol-based Schiff bases have been demonstrated to act as fluorescent probes for ions like cyanide and aluminum. researchgate.net The detection mechanism for cyanide, for example, involves the deprotonation of the phenolic -OH group, which modulates the ICT process and results in a distinct fluorescence signal. researchgate.net This principle suggests that this compound could be similarly functionalized or used directly to report on environments with specific ions or pH levels.
Tracers in Reaction Pathway Studies
Building on its potential as a chemical reporter, this compound could also serve as a tracer to monitor the progress and pathways of chemical reactions. Fluorescent tracers are powerful tools for visualizing and quantifying molecular processes in real-time. youtube.com A tracer molecule must exhibit a change in its fluorescent properties in response to the changing chemical environment of a reaction, without interfering with the reaction itself. nih.gov
The utility of this compound as a tracer would depend on its ability to signal changes in polarity, viscosity, or the formation of specific intermediates or products during a reaction. For example, in a reaction that involves a change in solvent polarity, the compound could exhibit solvatochromism, where the emission wavelength shifts. This is due to the differential stabilization of the ground and excited states of the molecule by the solvent.
Furthermore, if the compound participates in a reversible binding event or is chemically modified at a specific stage of a reaction pathway, this could be designed to trigger a fluorescent "on" or "off" signal. Reaction-based probes often utilize a specific chemical transformation to unmask a fluorophore. nih.gov For instance, if the phenolic hydroxyl group were to be esterified during a reaction, this would block potential ESIPT pathways and alter the fluorescence, thereby marking the progression of that specific step. The ability to monitor such transformations non-invasively makes fluorescent tracers highly valuable in mechanistic studies.
Development of Optoelectronic Materials Based on Electronic Structure
The electronic structure of this compound, characterized by its π-conjugated system and the presence of both electron-donating and accepting moieties, makes it a promising scaffold for the development of novel optoelectronic materials. Organic materials are of great interest for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their tunability, low cost, and mechanical flexibility. nih.gov
The performance of these materials is intrinsically linked to their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), determines the electronic and optical properties of the molecule. acs.org In this compound, the electron-donating groups (methoxy, amino, and methyl) tend to raise the energy of the HOMO, while the aromatic rings constitute the π-conjugated system. A smaller HOMO-LUMO gap is generally associated with easier electronic excitation and absorption of longer-wavelength light.
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting these properties. nih.govmdpi.com Studies on structurally related aminophenol derivatives and Schiff bases have shown that their HOMO-LUMO gaps can be tuned by modifying the substituent groups on the aromatic rings. researchgate.netnih.gov For example, the introduction of strong electron-withdrawing groups can lower the LUMO energy, reducing the band gap.
The electronic properties of this compound are influenced by its constituent parts:
p-Methoxyphenyl group: The methoxy (B1213986) group is a strong electron-donating group, which increases the electron density of the phenyl ring and raises the HOMO energy level.
Amino bridge: The nitrogen atom acts as a π-donor and a flexible linker, influencing the dihedral angle between the two aromatic rings. This angle affects the extent of π-conjugation and thus the electronic communication between the two halves of the molecule.
This "D-A" (donor-acceptor) or "D-π-D" (donor-π-donor) character facilitates intramolecular charge transfer upon photoexcitation, a crucial process for many optoelectronic applications. acs.org By modifying the substituents on this core structure, it is possible to fine-tune the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths, to suit specific device requirements.
Below is a table of calculated HOMO-LUMO energy gaps for related aminophenol-based Schiff base compounds, illustrating the typical range of these values.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Reference |
| 2AM24Cl (A chloro-aminophenol Schiff base) | DFT | - | - | 3.54 | nih.gov |
| SA2AM (A salicylidene-aminophenol) | DFT | - | - | 3.65 | nih.gov |
| A benzyl-dithiocarbazate Schiff base | B3LYP/6-31G+(d,p) | -0.26 | -0.18 | 0.08 | nih.gov |
This table provides data for structurally related compounds to illustrate the range of energy gaps achievable with the aminophenol scaffold. The specific values for this compound would require dedicated computational analysis.
The structural parameters of such molecules also play a critical role. X-ray crystallography studies on similar Schiff bases reveal key bond lengths and angles that define the molecular conformation.
| Parameter | Typical Value Range | Significance |
| C=N Imine bond length (for Schiff bases) | 1.27 - 1.30 Å | Indicates double bond character, central to the conjugated system. |
| C-N Amine bond length | 1.40 - 1.45 Å | Influences electronic coupling between the aromatic rings. |
| Dihedral Angle between rings | 10° - 60° | Affects the degree of π-conjugation; a smaller angle implies better conjugation. |
This table presents typical structural parameters for related aminophenol Schiff bases to provide context for the likely geometry of the target compound. nih.govresearchgate.net
By leveraging the synthetic accessibility and tunable electronic properties of the this compound framework, new organic materials can be designed for advanced optoelectronic applications.
Emerging Research Directions and Future Perspectives for 3 4 Methoxyphenyl Amino 2 Methylphenol
Exploration of Unconventional Synthesis Methodologies and Catalyst Systems
Traditional synthesis of diarylamines often relies on established methods such as the Buchwald-Hartwig amination and Ullmann condensation. However, emerging research focuses on more sustainable and efficient "unconventional" approaches.
Photocatalytic Synthesis: A promising future direction is the use of photocatalysis for the C-N cross-coupling reaction to form 3-[(4-Methoxyphenyl)amino]-2-methylphenol. Recent studies have demonstrated the selective photochemical synthesis of primary arylamines and symmetric diarylamines using nickel-based catalysts and an iridium photocatalyst under visible light irradiation. rsc.org This method offers a potentially milder and more selective alternative to traditional thermal methods.
Micellar Catalysis: The use of aqueous micellar catalysis represents another green and sustainable approach. Nanoparticles of palladium, combined with designer surfactants, can create nanoreactors in water, enabling C-N cross-coupling reactions at parts-per-million catalyst loadings. nih.gov This technique could be adapted for the synthesis of this compound, significantly reducing the reliance on volatile organic solvents.
Novel Catalyst Systems: Research into multiligand palladium catalyst systems has shown that combining the strengths of different ligands can lead to catalysts with unparalleled substrate scope and reactivity for C-N cross-coupling reactions. organic-chemistry.org The development of bespoke catalyst systems, potentially incorporating both palladium and copper, could offer enhanced selectivity and efficiency for the synthesis of this specific substituted diarylamine.
| Methodology | Potential Catalyst System | Key Advantages |
| Photocatalysis | Ni(NH3)6Cl2 / [Ir(dtbbpy)(ppy)2][PF6] | Mild reaction conditions, high selectivity, use of visible light. |
| Micellar Catalysis | Pd nanoparticles with tBuXPhos ligand in designer surfactant | Aqueous medium, low catalyst loading, recyclable. |
| Multiligand Catalysis | Pd with a combination of biarylphosphine ligands (e.g., BrettPhos and RuPhos) | Broad substrate scope, high reactivity, potential for lower reaction temperatures. |
Advanced Computational Prediction of Novel Reactivity and Potential Material Attributes
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.net Such calculations can predict key parameters like ionization potential and bond dissociation energies, which are crucial for understanding its potential as an antioxidant or in redox-active materials. researchgate.netresearchgate.net
Machine Learning for Reaction Outcome Prediction: The application of machine learning models to predict the outcomes of organic reactions is a rapidly developing field. acs.orgnih.govsemanticscholar.orgmit.edunih.gov By training models on large datasets of C-N cross-coupling reactions, it may be possible to predict the optimal conditions for the synthesis of this compound with high accuracy, thus accelerating experimental discovery.
Quantum Chemistry for Spectroscopic and Property Prediction: Advanced quantum chemistry calculations can simulate spectroscopic data (NMR, IR, UV-Vis) and predict various physicochemical properties. aps.orgnih.gov This can aid in the characterization of the molecule and provide insights into its potential applications, for instance, in optoelectronic materials.
| Computational Tool | Predicted Property/Application | Significance |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, bond dissociation energies. | Understanding of stability, potential antioxidant activity, and reaction mechanisms. |
| Machine Learning Models | Optimal reaction conditions for synthesis. | Acceleration of experimental workflow and reduction of waste. |
| Quantum Chemistry Simulations | Spectroscopic signatures, photophysical properties. | Aid in characterization and prediction of suitability for optical or electronic applications. |
Integration into Supramolecular Chemistry and Self-Assembly Systems
The presence of both hydrogen-bond donating (phenol -OH, amine -NH) and accepting (methoxy -O-) groups makes this compound an excellent candidate for studies in supramolecular chemistry.
Host-Guest Chemistry: The aminophenol moiety can participate in host-guest interactions. For example, hemicucurbiturils have been shown to form complexes with aminophenols through hydrogen bonding between the host's carbonyl groups and the guest's phenolic hydroxyl group. researchgate.net The specific substitution pattern of this compound could lead to novel recognition properties.
Self-Assembly: The potential for self-assembly into higher-order structures through hydrogen bonding is a key area for future research. Depending on the conditions, aminophenol derivatives can form various supramolecular architectures, which could be explored for the creation of new materials with interesting properties.
Development of "Smart" or Responsive Chemical Systems Based on its Structural Attributes
The inherent redox activity of the aminophenol and diarylamine moieties suggests that this compound could be a building block for "smart" or responsive materials.
Redox-Active Polymers: The electropolymerization of aminophenol derivatives can lead to the formation of conducting redox polymers. electrochemsci.orgd-nb.info The electrochemical properties of such polymers derived from this compound could be tuned by its specific substitution pattern, leading to materials for applications in sensors or energy storage.
Chemosensors: The aminophenol scaffold is a known platform for the development of electrochemical sensors. researchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net The specific binding sites and electronic properties of this compound could be exploited to create selective sensors for various analytes. For instance, sensors based on related aminophenol derivatives have been developed for the detection of p-aminophenol and paracetamol. nih.govresearchgate.net
Interdisciplinary Research with Other Branches of Chemistry and Materials Science Focusing on Fundamental Chemical Principles
The unique combination of functional groups in this compound opens up possibilities for interdisciplinary research.
Materials Science: The incorporation of this molecule into metal-organic frameworks (MOFs) could lead to new materials with interesting properties. Amino-functionalized MOFs have applications in gas storage, catalysis, and sensing. frontiersin.orgnih.govnih.govaiche.orgrsc.org The specific stereochemistry and electronic properties of this compound could impart unique functionalities to such materials.
Medicinal Chemistry: While outside the direct scope of this article, the diarylamine and aminophenol motifs are present in many biologically active compounds. Fundamental studies on the reactivity and properties of this molecule could inform future drug design and discovery efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
